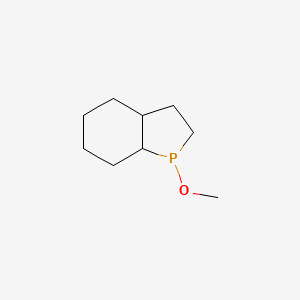
1-Methoxyoctahydro-1H-phosphindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxyoctahydro-1H-phosphindole is a chemical compound that belongs to the class of phosphindoles Phosphindoles are heterocyclic compounds containing a phosphorus atom within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxyoctahydro-1H-phosphindole can be achieved through several synthetic routes. One common method involves the intramolecular addition reaction of vinyllithium to phosphine oxides. This reaction proceeds through an addition and concerted aryl migration process, resulting in the formation of 2,3-dihydro-1H-phosphindole-1-oxides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the successful industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-Methoxyoctahydro-1H-phosphindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphindole oxides.
Reduction: Reduction reactions can convert phosphindole oxides back to the parent phosphindole.
Substitution: Substitution reactions can introduce different functional groups into the phosphindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Substituting agents: Such as halogens or alkylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phosphindoles and phosphindole oxides, depending on the specific reagents and conditions used.
Scientific Research Applications
1-Methoxyoctahydro-1H-phosphindole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in catalysis.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Methoxyoctahydro-1H-phosphindole involves its interaction with specific molecular targets and pathways. For example, in photodynamic therapy, phosphindole-based photosensitizers can selectively accumulate in certain cellular regions, such as the endoplasmic reticulum, and induce apoptosis and autophagy through the generation of reactive oxygen species . This process involves the activation of stress pathways and the subsequent initiation of cell death mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Methoxyoctahydro-1H-phosphindole include other phosphindole derivatives and indole-based compounds. Some examples are:
2,3-Dihydro-1H-phosphindole-1-oxides: These compounds share a similar core structure but differ in their oxidation state and functional groups.
Indole derivatives: Indole-based compounds, such as tryptophan and serotonin, have similar heterocyclic structures but contain nitrogen instead of phosphorus.
Uniqueness
This compound is unique due to the presence of the phosphorus atom within its ring structure, which imparts distinct chemical properties and reactivity compared to nitrogen-containing indoles. This uniqueness makes it a valuable compound for various applications in chemistry, biology, and medicine.
Properties
CAS No. |
819802-22-7 |
|---|---|
Molecular Formula |
C9H17OP |
Molecular Weight |
172.20 g/mol |
IUPAC Name |
1-methoxy-2,3,3a,4,5,6,7,7a-octahydrophosphindole |
InChI |
InChI=1S/C9H17OP/c1-10-11-7-6-8-4-2-3-5-9(8)11/h8-9H,2-7H2,1H3 |
InChI Key |
OXNSFGNLMXBOQR-UHFFFAOYSA-N |
Canonical SMILES |
COP1CCC2C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















